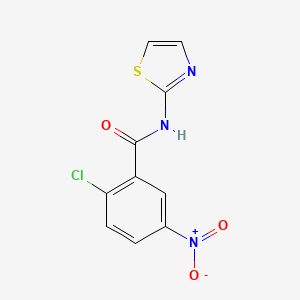

![molecular formula C19H17N3O3 B2714132 6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899736-41-5](/img/structure/B2714132.png)

6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

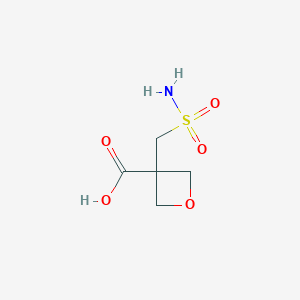

The compound “6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a type of dihydropyrimidinone derivative . It is also known as “7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione” in Chinese .

Synthesis Analysis

The synthesis of this compound has been studied in the context of anti-diabetic potential . The compound was synthesized as part of a series of dihydropyrimidinone derivatives . Another method for the synthesis of pyrimidine derivatives involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

The molecular structure of this compound is related to the class of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . More specific structural information may be available from specialized databases .Chemical Reactions Analysis

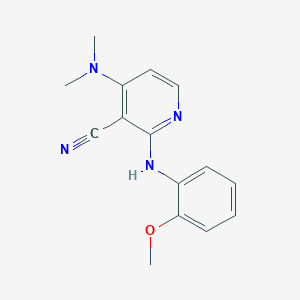

The compound has been studied for its inhibitory activity against α-glucosidase and α-amylase, enzymes that are important in the breakdown of carbohydrates . The compound showed significant percent inhibition of α-glucosidase .Scientific Research Applications

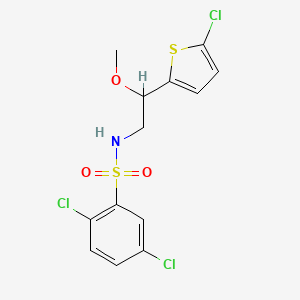

Antithrombotic Compounds Synthesis

The compound 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a variant of the chemical , has been synthesized and identified as a new antithrombotic compound with favorable cerebral and peripheral effects. This synthesis demonstrates the potential of derivatives of the parent compound in the development of antithrombotic agents (Furrer, Wágner, & Fehlhaber, 1994).

Cycloaddition Reactions in Chemistry

The compound has been involved in 1,3-dipolar cycloaddition reactions to synthesize pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. This demonstrates its role in facilitating the formation of complex chemical structures, potentially useful in various chemical syntheses (Kaur, Singh, & Singh, 2013).

Human Neutrophil Elastase Inhibitors

Derivatives of the compound, specifically 4-(4-Cyanophenyl)-1-(3-trifluoromethylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d] pyrimidine-2,5-dione, have been claimed as inhibitors of human neutrophil elastase. This suggests potential therapeutic applications in treating diseases involving HNE activity (Expert Opinion on Therapeutic Patents, 2009).

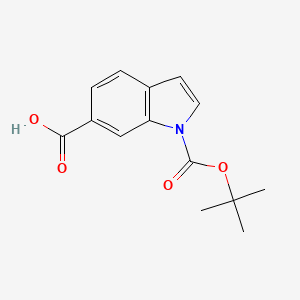

Structural and Molecular Studies

Research on isomeric compounds related to 6-Benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has provided insights into molecular structures and interactions, like hydrogen bonding and pi-pi stacking, which are crucial in understanding the compound's properties and potential applications (Avasthi et al., 2002).

Biological Activity Observations

The compound has been a focus in studies observing changes in biological activity following chemical modifications. For instance, its derivatives have shown increased anti-HIV activity after specific chemical alterations, underscoring its potential in antiviral research (Tang et al., 2015).

Electrocatalytic Applications

The chemical framework of the compound has been utilized in electrocatalytic cyclizations to form spirobarbituric dihydrofurans, indicating its potential in electrochemistry and material science applications (Elinson et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-benzyl-4-(4-hydroxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c23-14-8-6-13(7-9-14)17-16-15(20-19(25)21-17)11-22(18(16)24)10-12-4-2-1-3-5-12/h1-9,17,23H,10-11H2,(H2,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXODDFIFWAILW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)N1CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714053.png)

![N-Tert-butyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2714056.png)

![N-(benzo[b]thiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2714057.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2714066.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2714072.png)